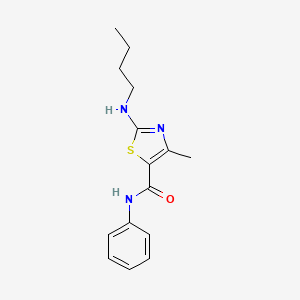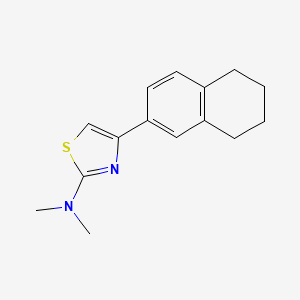![molecular formula C11H13FN2O B7637260 4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
4-[(3-Fluorophenyl)methyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Fluorophenyl)methyl]piperazin-2-one, commonly known as FMP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. FMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of pharmacology and neuroscience.
作用机制
The exact mechanism of action of FMP is not fully understood, but it is believed to act as a modulator of various neurotransmitter receptors and ion channels, including the serotonin receptor and the NMDA receptor. FMP has also been shown to inhibit certain enzymes and proteins, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
FMP has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors and ion channels, as well as the inhibition of certain enzymes and proteins. These effects have been studied in various animal models and in vitro systems, and suggest that FMP may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using FMP in scientific research is its ability to modulate various neurotransmitter receptors and ion channels, making it a promising candidate for the development of new drugs and therapies. However, the limitations of using FMP in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are many potential future directions for the study of FMP, including further investigations into its mechanism of action and potential therapeutic applications. Other areas of research could include the development of new synthetic methods for FMP and the exploration of its potential use in drug discovery and development. Additionally, studies could be conducted to investigate the potential side effects and toxicity of FMP, as well as its interactions with other drugs and compounds.
合成方法
FMP can be synthesized using a variety of methods, including the reaction of 3-fluorobenzylamine with piperazine-2-one in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, such as the reaction of 3-fluorobenzaldehyde with piperazine-2-one in the presence of a reducing agent.
科学研究应用
FMP has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology and neuroscience. It has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors and ion channels, as well as the inhibition of certain enzymes and proteins.
属性
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMGOUQUJSAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)
![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)